![molecular formula C13H11NO5 B6285685 3-[(4-oxo-4H-chromen-2-yl)formamido]propanoic acid CAS No. 67733-00-0](/img/no-structure.png)

3-[(4-oxo-4H-chromen-2-yl)formamido]propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

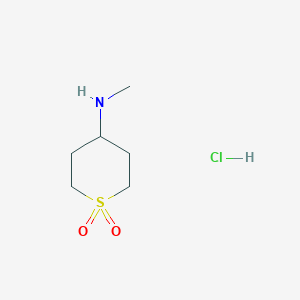

“3-[(4-oxo-4H-chromen-2-yl)formamido]propanoic acid” is a compound with the CAS Number: 67733-00-0 . It has a molecular weight of 261.23 . The IUPAC name of this compound is N-[(4-oxo-4H-chromen-2-yl)carbonyl]-beta-alanine .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H11NO5/c15-9-7-11(13(18)14-6-5-12(16)17)19-10-4-2-1-3-8(9)10/h1-4,7H,5-6H2,(H,14,18)(H,16,17) . This code provides a standard way to encode the compound’s structure and can be used to generate a 3D model.Physical and Chemical Properties Analysis

The compound “this compound” has a molecular weight of 261.23 . Other physical and chemical properties such as boiling point, melting point, and solubility are not available in the retrieved data.Safety and Hazards

Mechanism of Action

Mode of Action

Without specific target information, the mode of action of 3-[(4-oxo-4H-chromen-2-yl)formamido]propanoic acid remains largely speculative. The compound’s chromene core is a common motif in bioactive molecules, suggesting potential interactions with biological targets that lead to changes in cellular function .

Biochemical Pathways

Chromene derivatives have been implicated in a variety of biological processes, suggesting that this compound may also interact with multiple pathways .

Pharmacokinetics

Its bioavailability, half-life, and other pharmacokinetic parameters remain to be determined .

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-[(4-oxo-4H-chromen-2-yl)formamido]propanoic acid involves the reaction of 4-hydroxycoumarin with ethyl chloroformate to form ethyl 3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanoate, which is then reacted with ammonia to form 3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide. This intermediate is then reacted with formic acid to form 3-[(4-oxo-4H-chromen-2-yl)formamido]propanoic acid.", "Starting Materials": [ "4-hydroxycoumarin", "ethyl chloroformate", "ammonia", "formic acid" ], "Reaction": [ "Step 1: 4-hydroxycoumarin is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form ethyl 3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanoate.", "Step 2: Ethyl 3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanoate is then reacted with ammonia in the presence of a catalyst such as palladium on carbon to form 3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide.", "Step 3: 3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide is then reacted with formic acid in the presence of a dehydrating agent such as thionyl chloride to form 3-[(4-oxo-4H-chromen-2-yl)formamido]propanoic acid." ] } | |

CAS No. |

67733-00-0 |

Molecular Formula |

C13H11NO5 |

Molecular Weight |

261.2 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.